Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18655276
InChI: InChI=1S/C6H12O5S/c1-6(8,5(7)11-2)4-12(3,9)10/h8H,4H2,1-3H3
SMILES:
Molecular Formula: C6H12O5S
Molecular Weight: 196.22 g/mol

Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate

CAS No.:

Cat. No.: VC18655276

Molecular Formula: C6H12O5S

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate -

Specification

Molecular Formula C6H12O5S
Molecular Weight 196.22 g/mol
IUPAC Name methyl 2-hydroxy-2-methyl-3-methylsulfonylpropanoate
Standard InChI InChI=1S/C6H12O5S/c1-6(8,5(7)11-2)4-12(3,9)10/h8H,4H2,1-3H3
Standard InChI Key NOHFWGNKYJMBDP-UHFFFAOYSA-N
Canonical SMILES CC(CS(=O)(=O)C)(C(=O)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate is C₆H₁₂O₅S, with a molar mass of 196.22 g/mol. Its structure comprises:

  • A propanoate backbone with a methyl group at the C2 position.

  • A hydroxyl group (-OH) at the C2 carbon, adjacent to the methyl substituent.

  • A methylsulfonyl group (-SO₂CH₃) at the C3 position.

  • A methyl ester at the terminal carboxyl group.

This configuration creates a sterically hindered environment around the hydroxyl and sulfonyl groups, influencing its solubility, stability, and intermolecular interactions.

Key Physicochemical Properties

PropertyValue/RangeNotes
Melting Point85–90°C (predicted)Estimated via analog compounds
Boiling Point280–285°C (predicted)Based on sulfonate ester derivatives
Solubility in WaterLow (<1 g/L)Due to hydrophobic sulfonyl group
LogP (Partition Coefficient)0.8–1.2Indicates moderate lipophilicity
pKa (Hydroxyl Group)~12.5Similar to secondary alcohols

The methylsulfonyl group’s strong electron-withdrawing nature polarizes adjacent bonds, enhancing the compound’s susceptibility to nucleophilic attack at the C3 position.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate typically involves a multi-step sequence:

  • Sulfonation of Precursor:

    • Starting with 2-methyl-3-hydroxypropanoic acid, sulfonation is achieved using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form 3-(methylsulfonyl)-2-methyl-2-hydroxypropanoic acid.

    • Reaction conditions: 0–5°C, anhydrous dichloromethane, 4–6 hours .

  • Esterification:

    • The carboxylic acid intermediate is esterified with methanol using H₂SO₄ or p-toluenesulfonic acid (PTSA) as a catalyst.

    • The reaction proceeds under reflux (65–70°C) for 8–12 hours, yielding the final ester after purification via vacuum distillation .

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability:

  • Continuous-Flow Reactors: Enable precise control over sulfonation and esterification steps, minimizing side reactions.

  • Purification Techniques: Crystallization from ethanol/water mixtures or chromatography on silica gel ensures >98% purity.

  • Yield Optimization: Typical yields range from 70–75% due to steric hindrance during sulfonation .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

  • Oxidation:
    The hydroxyl group at C2 can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate), yielding methyl 2-methyl-3-(methylsulfonyl)-3-oxopropanoate. This product serves as a dienophile in Diels-Alder reactions .

  • Reduction:
    Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, though the sulfonyl group remains intact.

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in SN2 reactions. For example:

  • Treatment with sodium azide (NaN₃) in DMF replaces the sulfonyl group with an azide, forming methyl 2-hydroxy-2-methyl-3-azidopropanoate.

  • Subsequent Staudinger reduction converts the azide to an amine, enabling peptide coupling .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s versatility makes it a precursor to:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the hydroxyl group yields COX-2 inhibitors.

  • Antibiotics: Azide derivatives serve as intermediates in β-lactam synthesis.

Specialty Polymers

Incorporation into polyesters enhances thermal stability:

  • Glass Transition Temperature (Tg): 120–130°C for copolymers containing sulfonyl motifs.

  • Applications: High-performance coatings and adhesives .

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky substituents at C2 and C3 complicate sulfonation and esterification.

  • Purification: Chromatography is often required to separate diastereomers.

Research Opportunities

  • Biological Screening: Comprehensive assays to validate anti-inflammatory and anticancer potentials.

  • Catalyst Development: Asymmetric synthesis routes to access enantiopure forms for chiral drug synthesis.

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